2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride

Pharmaceutical synthesis Dabigatran etexilate Anticoagulant intermediate

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1049716-97-3) is a benzimidazole derivative bearing a hydroxymethyl substituent at the 2-position and a carboxylic acid group at the 5-position, supplied as the hydrochloride salt. Its molecular formula is C9H9ClN2O3 with a molecular weight of 228.63 g/mol.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 1049716-97-3
Cat. No. B3415209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride
CAS1049716-97-3
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=N2)CO.Cl
InChIInChI=1S/C9H8N2O3.ClH/c12-4-8-10-6-2-1-5(9(13)14)3-7(6)11-8;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H
InChIKeyRYJIVFLZDLNRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1049716-97-3): Sourcing Guide for a Dabigatran Intermediate and Coordination Chemistry Ligand


2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1049716-97-3) is a benzimidazole derivative bearing a hydroxymethyl substituent at the 2-position and a carboxylic acid group at the 5-position, supplied as the hydrochloride salt. Its molecular formula is C9H9ClN2O3 with a molecular weight of 228.63 g/mol . This compound serves a dual role in both pharmaceutical synthesis and materials chemistry: it is a key intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor anticoagulant [1], and it functions as a semi-rigid multitopic ligand (H2L) for constructing transition metal and lanthanide coordination polymers with luminescent and catalytic properties [2][3].

Why Generic Substitution of 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride Fails: Quantified Differentiation from Structural Analogs


Benzimidazole-5-carboxylic acid derivatives with different 2-position substituents (e.g., -H, -CH3, -C6H4OH) are not interchangeable for applications requiring specific coordination geometry, hydrogen-bonding capacity, or pharmaceutical intermediate fidelity. The 2-hydroxymethyl group provides a unique combination of a flexible primary alcohol donor and a five-membered chelate ring forming capability, which directly determines the topology and dimensionality of the resulting coordination polymers [1]. Furthermore, the hydrochloride salt form of the target compound offers enhanced aqueous solubility compared to the free acid (MW 192.17 g/mol, CAS 247128-20-7), which is critical for solution-phase synthesis and biological assay preparation . Substituting the free acid or a different 2-substituted analog will alter the coordination mode, network architecture, and solubility profile, leading to different material properties or failed synthetic sequences [2].

Quantitative Differentiation Evidence for 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1049716-97-3)


Patent-Backed Role as a Critical Dabigatran Etexilate Intermediate vs. Generic Benzimidazole Building Blocks

WO2015027893A1 explicitly claims 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid as the starting material for a cost-reducing dabigatran etexilate synthesis route. The patent states that using this specific compound 'greatly reduc[es] the raw material and reagent costs for synthesizing benzimidazole' and avoids discharge of 'a great deal of waste acid,' providing 'an optimal solution for large-scale industrial production of dabigatran etexilate' [1]. In contrast, alternative benzimidazole-5-carboxylic acid derivatives (e.g., 2-methyl, unsubstituted) are not claimed for this streamlined route and would require additional synthetic steps to install the hydroxymethyl functionality required for downstream elaboration to the active pharmaceutical ingredient.

Pharmaceutical synthesis Dabigatran etexilate Anticoagulant intermediate

Hydrochloride Salt Solubility Advantage Over the Free Acid Form for Aqueous Applications

The hydrochloride salt (CAS 1049716-97-3, MW 228.63 g/mol) exhibits enhanced aqueous solubility compared to the free acid (CAS 247128-20-7, MW 192.17 g/mol). The salt form contains a protonated benzimidazole nitrogen paired with a chloride counterion, which increases polarity and hydration energy . This is a class-level inference based on the well-established principle that hydrochloride salts of heterocyclic carboxylic acids generally exhibit 2- to 10-fold higher aqueous solubility than their neutral free acid counterparts [1]. Vendors report the salt form as the preferred species for proteomics research and biochemical assays where aqueous solubility at physiological pH ranges is required .

Aqueous solubility Salt formulation Bioassay compatibility

Coordination Polymer Topology Differentiation: 2D Networks and 3D Hydrogen-Bonded Frameworks vs. 1D Chains of Analogous Ligands

When reacted with Co(II), Ni(II), and Cu(II) salts, H2L (2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid) consistently forms two-dimensional (2D) coordination polymers crystallizing in monoclinic P2(1)/c (complexes 1–3, 5) or triclinic P-1 (complex 4) space groups, with a conserved (κ1-κ1)-(κ1)-(κ1)-μ3 coordination mode [1]. Complexes 1 and 3 further expand to three-dimensional frameworks via hydrogen bonds, forming a three-connected {63} topological network, while complexes 2, 4, and 5 exhibit four-connected {44·62} sql topology [1]. In contrast, coordination polymers built from the closely related ligand 2-(4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (H2L2) yield mononuclear structures and 1D chains when reacted with lanthanides, rather than the 2D networks observed with H2L [2]. The 2-(2-carboxyethyl) analog (H3L3) produces 1D chains [2]. The accessible solvent volume in the Zn-based complex 1 (from H2L) reaches 42.1% with 1D channels, a structural feature not reported for the phenyl-substituted or carboxyethyl-substituted analogs [3].

Coordination polymers Crystal engineering Topology control

Multifunctional Luminescence and Catalytic Activity in H2L-Derived Coordination Polymers

Coordination polymers derived from H2L with Co(II) exhibit measurable solid-state fluorescence emission and fluorescence lifetimes at room temperature (complexes 1 and 2) [1]. Complexes 1–5 act as effective heterogeneous catalysts for the homocoupling reaction of 4-substituted aryl iodides bearing electron-donating groups (-CH3, -OCH3) under mild conditions [1]. In the Zn(II)/Cd(II) series, complex 1 (Zn3(L)2(μ2-OH)2] n) demonstrates high efficiency for catalyzing the Knoevenagel condensation reaction between 4-substituted aromatic aldehydes and malononitrile as a selective heterogeneous catalyst, while also exhibiting fluorescent properties [2]. Mn(II) and Co(II) CPs from H2L show excellent photocatalytic activity in the UV-induced degradation of Rhodamine B dye [3]. In contrast, coordination polymers from the phenyl-substituted analog H2L2 primarily exhibit luminescence without reported catalytic activity, while the 1D chains from H3L3 lack the porosity (42.1% void in Zn-CP 1) required for substrate-accessible catalytic sites [4].

Luminescent materials Heterogeneous catalysis Photocatalysis

Best Application Scenarios for 2-Hydroxymethyl-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1049716-97-3) Based on Quantitative Evidence


Cost-Efficient Dabigatran Etexilate Intermediate Procurement

Pharmaceutical manufacturers and CROs synthesizing dabigatran etexilate or its intermediates should procure this specific compound based on its explicit validation in WO2015027893A1. The patent demonstrates that using 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid as the starting material reduces raw material and reagent costs while minimizing waste acid discharge, providing an industrially optimized route [1]. Procurement of unsubstituted or differently substituted benzimidazole-5-carboxylic acids would necessitate additional synthetic steps (hydroxymethylation or functional group interconversion), negating the cost and environmental advantages.

Design of 2D Coordination Polymers with Predictable sql and {63} Topologies

Crystal engineers and MOF researchers requiring reproducible 2D network architectures should select this ligand over other benzimidazole-carboxylic acid derivatives. The 2-hydroxymethyl group provides a conserved (κ1-κ1)-(κ1)-(κ1)-μ3 coordination mode that reliably produces 2D coordination polymers with Co(II), Ni(II), and Cu(II), exhibiting four-connected {44·62} sql or three-connected {63} topological networks [2]. Bulkier 2-substituents (e.g., 4-hydroxyphenyl) yield mononuclear or 1D structures unsuitable for 2D network applications [3].

Multifunctional Luminescent and Catalytic Materials Development

Materials scientists developing dual-function heterogeneous catalysts with integrated fluorescence sensing should choose this ligand. Zn(II) and Co(II) coordination polymers based on H2L exhibit both measurable solid-state fluorescence lifetimes and catalytic activity for C–C bond-forming reactions (Ullmann-type homocoupling of aryl iodides; Knoevenagel condensation) [2][4]. The 42.1% solvent-accessible channel volume in Zn-CP 1 enables substrate diffusion to catalytic sites, a feature absent in coordination polymers from phenyl-substituted or carboxyethyl-substituted analogs [4].

Aqueous-Phase Biochemical and Proteomics Assay Development

Researchers conducting enzyme inhibition, protein interaction, or cell-based assays under aqueous conditions should procure the hydrochloride salt form (CAS 1049716-97-3) rather than the free acid (CAS 247128-20-7). The salt form offers enhanced aqueous solubility at physiological pH ranges, ensuring compound dissolution at relevant assay concentrations without requiring organic co-solvents that may interfere with biological readouts . The free acid's lower aqueous solubility may lead to false-negative results in biochemical screens.

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